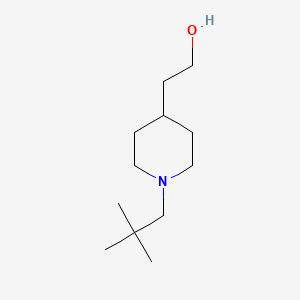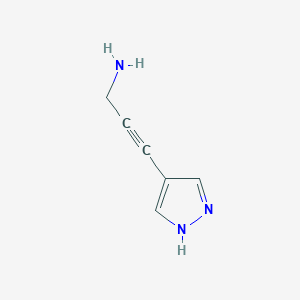
3-(2-méthyl-2H-1,2,3-triazol-4-yl)propan-1-amine
Vue d'ensemble
Description
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that features a triazole ring, a methyl group, and an amine group
Applications De Recherche Scientifique
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport. Therefore, inhibition of this enzyme could affect these processes.
Pharmacokinetics
The 1,2,3-triazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine and enzymes are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the overall reaction kinetics .
Cellular Effects
The effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. The binding interactions are often facilitated by the triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine in animal models vary with dosage. At lower doses, this compound can have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The interactions with enzymes such as kinases and dehydrogenases are particularly noteworthy, as they play crucial roles in energy production and signal transduction .
Transport and Distribution
Within cells and tissues, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport mechanisms are essential for the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. The localization is critical for its activity and function, as it ensures the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Heterocyclic Synthesis: Starting from 2-methyl-2H-1,2,3-triazole, the compound can be synthesized by reacting it with an appropriate amine source under specific conditions.
Amination Reaction: The triazole ring can be functionalized with an amine group through amination reactions using reagents like ammonia or primary amines.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amine derivatives.
Reduction: The compound can be reduced to form different reduced forms of the triazole ring.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Comparaison Avec Des Composés Similaires
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is unique due to its specific structure and functional groups. Similar compounds include:
2-Methyl-2H-1,2,3-triazole derivatives: These compounds share the triazole ring but may have different substituents.
Other triazole-based compounds: Compounds with different functional groups attached to the triazole ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEANCSGTDXMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-47-0 | |
| Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488616.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)


![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

amine](/img/structure/B1488630.png)

